molecular formula C14H14F3N5 B6429454 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549027-03-2

4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6429454
CAS No.: 2549027-03-2
M. Wt: 309.29 g/mol
InChI Key: KDOIBEIPZSKBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a trifluoromethyl group on the pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate, which is then further reacted to construct the piperazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloro-pyridin-2-yl)piperazine-1-carboxylic acid: Another TRPV1 antagonist with similar structural features.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyridin-2-yl)amino)phenyl): A compound with similar pyrimidine and pyridine moieties.

Uniqueness

4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the trifluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development.

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c15-14(16,17)11-2-1-4-19-13(11)22-8-6-21(7-9-22)12-3-5-18-10-20-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOIBEIPZSKBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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